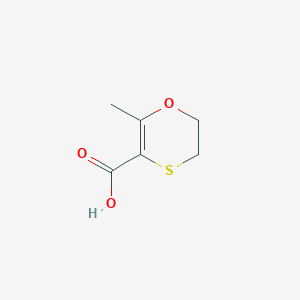

2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3S/c1-4-5(6(7)8)10-3-2-9-4/h2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKSQPHJYIHKQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337204 | |

| Record name | 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6577-69-1 | |

| Record name | 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid, a significant heterocyclic compound closely related to the systemic fungicide Carboxin. This document delves into its chemical identity, physicochemical properties, synthesis, biological activity, and spectroscopic characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in agrochemical development, medicinal chemistry, and related scientific disciplines, offering insights into its potential applications and methodologies for its study.

Introduction and Chemical Identity

This compound is a derivative of the 1,4-oxathiine heterocyclic system. It is structurally characterized by a six-membered ring containing both an oxygen and a sulfur atom at positions 1 and 4, respectively. The dihydro- designation indicates saturation at the 5 and 6 positions. A methyl group is substituted at the 2-position, and a carboxylic acid functional group is present at the 3-position.

This compound is of significant interest primarily due to its relationship with the well-known fungicide, Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide)[1][2]. This compound serves as the carboxylic acid precursor to Carboxin and is also a key metabolite of Carboxin in biological systems. Understanding the properties of this acid is therefore crucial for elucidating the metabolic fate and mechanism of action of oxathiin-based fungicides.

Key Identifiers:

-

IUPAC Name: this compound[3]

-

Synonyms: 6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid, Carboxin acid[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, stability, and bioavailability. The properties of this compound are summarized below. It is important to note that while many experimental values for related compounds are available, some for this specific acid are limited to computed estimates.

| Property | Value | Source |

| Molecular Weight | 160.19 g/mol | [3][4] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

| LogP (computed) | 1.06590 | [4] |

| Polar Surface Area (PSA) | 71.83 Ų | [4] |

| Storage Condition | 2-8°C | [4] |

Synthesis and Experimental Protocols

The primary and most direct route for the laboratory-scale synthesis of this compound is through the hydrolysis of its commercially available amide derivative, Carboxin. This transformation can be achieved under either acidic or basic conditions, with alkaline hydrolysis being a common and effective method.

Synthesis via Alkaline Hydrolysis of Carboxin

The conversion of the carboxamide group of Carboxin to a carboxylic acid is a standard organic transformation. Alkaline hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and aniline. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the desired carboxylic acid.

Reaction Scheme:

Experimental Protocol: Alkaline Hydrolysis of Carboxin

Causality: This protocol utilizes sodium hydroxide as the base to facilitate the hydrolysis of the amide bond in Carboxin. The elevated temperature increases the reaction rate. The subsequent acidification with a strong acid like HCl is necessary to protonate the intermediate carboxylate salt, leading to the precipitation of the final carboxylic acid product, which is often less soluble in acidic aqueous media.

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Carboxin (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 2-4 M, 2-3 equivalents) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 2-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the Carboxin spot.

-

Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes strongly acidic (pH 1-2), which will cause the carboxylic acid to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.

Self-Validation: The purity of the synthesized compound should be confirmed by measuring its melting point (if available in literature) and through spectroscopic analysis (NMR, IR, and Mass Spectrometry) to ensure the absence of starting material and byproducts.

Biological Activity and Mechanism of Action

The biological activity of this compound is intrinsically linked to that of its parent compound, Carboxin. Carboxin is a well-established systemic fungicide that demonstrates high specificity against fungi belonging to the class Basidiomycetes[1][2].

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary mode of action for Carboxin and other oxathiin fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain[5][6]. SDH plays a critical role in cellular respiration by catalyzing the oxidation of succinate to fumarate as part of the Krebs cycle, and transferring electrons to the ubiquinone pool.

By inhibiting SDH, these compounds effectively block the respiratory chain, leading to a disruption of ATP synthesis and ultimately causing fungal cell death[5][6]. It is highly probable that this compound, as a close structural analog and metabolite, also targets succinate dehydrogenase. However, specific studies quantifying the inhibitory potency (e.g., IC₅₀) of the carboxylic acid derivative itself are not widely reported. The presence of the free carboxylic acid group, as opposed to the anilide in Carboxin, may influence its binding affinity to the enzyme and its cellular uptake.

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The carbon-13 NMR spectrum provides key information about the carbon skeleton of the molecule. Based on a cited study, the ¹³C NMR spectrum of this compound has been reported[3]. The characteristic signals would include those for the carboxylic acid carbonyl carbon (typically in the range of 170-185 ppm), the vinylic carbons of the oxathiine ring, the saturated carbons at positions 5 and 6, and the methyl carbon.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl protons (a singlet), the methylene protons at positions 5 and 6 (likely multiplets), and a broad singlet for the acidic proton of the carboxylic acid group (typically downfield).

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

-

C=O stretch: A strong, sharp band around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C=C stretch: A band in the region of 1600-1680 cm⁻¹ for the double bond within the oxathiine ring.

-

C-O and C-S stretches: In the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 160. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and cleavage of the oxathiine ring.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound of significant interest due to its role as a precursor and metabolite of the fungicide Carboxin. Its synthesis is readily achievable through the hydrolysis of Carboxin. The biological activity of this carboxylic acid is presumed to be similar to that of Carboxin, involving the inhibition of succinate dehydrogenase. This technical guide provides a foundational understanding of its basic properties, which can aid researchers in the fields of agrochemical and pharmaceutical development in their investigations of oxathiine-based compounds. Further studies are warranted to experimentally determine its physicochemical properties and to quantify its specific biological activity.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

ChemBK. (n.d.). 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide. Retrieved January 17, 2026, from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3528. [Link]

- Corcoran, J. W. (Ed.). (2012). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. In Methods in Enzymology (Vol. 515, pp. 253-272). Academic Press.

- Arienzo, M., et al. (2008). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. In Modern Crop Protection Compounds (pp. 539-556). Wiley-VCH Verlag GmbH & Co. KGaA.

- Seaman, A. J., & Riedl, H. (1986). Preventing decomposition of agricultural chemicals by alkaline hydrolysis in the spray tank. New York's Food and Life Sciences Bulletin, (118).

- Dekeyser, M. A., & Blem, A. R. (1998). Synthesis and Antifungal Activity of 5,6-Dihydro-3-methyl-1,4-dioxin-2-carboxamides. Journal of Agricultural and Food Chemistry, 46(7), 2770-2773.

- Sarmah, A. K., & Sabadie, J. (2002). Hydrolysis of triasulfuron, metsulfuron-methyl and chlorsulfuron in alkaline soil and aqueous solutions. Pest Management Science, 58(12), 1219-1226.

-

Frampton, C. S., Frampton, E. S., & Thomson, P. A. (2018). Two polymorphic forms of the oxathiin systemic fungicide active carboxine. Acta Crystallographica Section E: Crystallographic Communications, 74(12), 1741–1745. [Link]

- Coles, C. J., et al. (1977). Inhibition of mammalian succinate dehydrogenase by carboxins. Archives of Biochemistry and Biophysics, 178(2), 495-506.

- Chaudhary, S., et al. (2010). Synthesis and study of antibacterial and antifungal activity of novel 2-(5-substituted methylamino-1,3,4-thiadiazol-2yl)phenols. Journal of Chemical and Pharmaceutical Research, 2(1), 47-52.

- Mowery, P. C., & Ragsdale, N. N. (1977). Inhibition of mammalian succinate dehydrogenase by carboxins. Archives of biochemistry and biophysics, 178(2), 495-506.

- Tarnavskiy, S. S., et al. (2024). Synthesis and study of antifungal activity of aromatic aldehyde 1,3-thiazol-2-yl hydrazones. Ukrainica Bioorganica Acta, 22(2), 34-42.

- Lussey-Lepoutre, C., et al. (2016). Loss of succinate dehydrogenase activity results in dependency on pyruvate carboxylation for cellular anabolism. Oncotarget, 7(3), 2501–2511.

- Rooney, R. P., et al. (2023). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. Molecules, 28(17), 6214.

- Baughman, R. G., & Paulos, B. R. (2005). 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin). Acta Crystallographica Section E: Structure Reports Online, 61(12), o4277-o4279.

-

Rooney, R. P., Dyer, J. C., & Evans, S. A. (1981). Synthesis and carbon-13 nuclear magnetic resonance spectroscopy of 5,6-dihydro-2-methyl-1,4-oxathiin, trans-tetrahydro-1,4-benzoxathiin, 1,4-tetrahydro-[2][7]benzoxathiin, the 4-oxides, 4,4-dioxides and related acyclic compounds. Organic Magnetic Resonance, 16(4), 266-272.

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550.

-

National Center for Biotechnology Information. (n.d.). Carboxin. PubChem. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... Retrieved January 17, 2026, from [Link]

- Mortimer, R. J., & Rosseinsky, D. R. (1984). Thermodynamic clarification of the curious ferric/potassium ion exchange accompanying the electrochromic redox reactions of prussian blue, iron(III) hexacyanoferrate(II). Journal of the Chemical Society, Dalton Transactions, (10), 2059-2062.

Sources

- 1. chembk.com [chembk.com]

- 2. Two polymorphic forms of the oxathiin systemic fungicide active carboxine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H8O3S | CID 539946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:6577-69-1 | this compound | Chemsrc [chemsrc.com]

- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. UQ eSpace [espace.library.uq.edu.au]

A Comprehensive Technical Guide to 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid, a pivotal heterocyclic compound. While historically recognized as the immediate precursor to the systemic fungicide Carboxin, this document elucidates its own chemical identity, synthesis, and physicochemical properties. Furthermore, we delve into the established biological context of its amide derivative as a succinate dehydrogenase inhibitor (SDHI) and explore the broader, albeit less chartered, therapeutic potential of the 1,4-oxathiine scaffold in medicinal chemistry. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in this chemical entity and its derivatives.

Chemical Identity: IUPAC Nomenclature and Synonyms

The compound with the common name this compound is systematically named according to IUPAC nomenclature as 6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid [1][2]. The numbering of the heterocyclic ring prioritizes the sulfur atom, followed by the oxygen atom.

This compound is also known by a variety of synonyms in chemical literature and databases. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

Table 1: IUPAC Name and Synonyms

| Type | Name |

| IUPAC Name | 6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid[1][2] |

| Common Name | This compound[2] |

| CAS Number | 6577-69-1[2] |

| Other Synonyms | 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxylic acid[2], 2,3-dihydro-5-carboxy-6-methyl-1,4-oxathiin[2], Carboxin acid |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental for its application in synthesis, formulation, and biological studies.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃S | [2] |

| Molecular Weight | 160.19 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| pKa | Data not readily available | |

| Solubility | Data not readily available | |

| XLogP3-AA | 0.8 |

Synthesis and Chemical Reactivity

The primary route to this compound is through the hydrolysis of its corresponding ethyl ester, which is a key intermediate in the synthesis of the fungicide Carboxin[1].

Synthesis of the Ethyl Ester Precursor

The synthesis of ethyl 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate is a well-established procedure. It typically involves the reaction of ethyl 2-chloroacetoacetate with 2-mercaptoethanol in the presence of a base, followed by an acid-catalyzed cyclization and dehydration[1].

Caption: Synthesis of the ethyl ester precursor.

Hydrolysis to the Carboxylic Acid

The final step to obtain the title compound is the hydrolysis of the ethyl ester. This can be achieved under either acidic or basic conditions.

This protocol is a general procedure for the saponification of an ethyl ester and should be optimized for this specific substrate.

-

Dissolution: Dissolve ethyl 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate (1 equivalent) in a suitable solvent mixture such as methanol/water or ethanol/water[3].

-

Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.1-1.5 equivalents), to the solution.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. b. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or non-polar impurities. c. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with a strong acid (e.g., concentrated HCl or H₂SO₄) to precipitate the carboxylic acid.

-

Isolation and Purification: a. Collect the precipitated solid by vacuum filtration and wash with cold water. b. Dry the solid under vacuum. c. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.

Caption: Workflow for the basic hydrolysis of the ethyl ester.

Chemical Reactivity

The primary reactive sites of this compound are the carboxylic acid group and the heterocyclic ring.

-

Carboxylic Acid Group: This functional group can undergo typical reactions of carboxylic acids, such as esterification, amide bond formation, and reduction to the corresponding alcohol. The formation of the N-phenylamide, Carboxin, is a prime example of its reactivity[4].

-

1,4-Oxathiine Ring: The sulfur atom in the ring can be oxidized to a sulfoxide and then to a sulfone. The sulfone derivative of Carboxin is known as Oxycarboxin, which is also a fungicide. The dihydro-1,4-oxathiine ring can also undergo ring-opening reactions under certain conditions[5].

Biological Activity and Therapeutic Potential

The biological significance of this compound is intrinsically linked to its amide derivative, Carboxin.

Precursor to a Succinate Dehydrogenase Inhibitor (SDHI)

Carboxin is a well-known systemic fungicide that acts by inhibiting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi[1]. This inhibition disrupts cellular respiration and leads to fungal cell death. The discovery of Carboxin was a milestone in the development of systemic fungicides.

Caption: Mechanism of action of Carboxin as an SDHI.

Potential for Drug Development

While the carboxylic acid itself has not been extensively studied for its intrinsic biological activity, the 1,4-oxathiine and related oxazine scaffolds are present in a number of biologically active compounds with a range of therapeutic applications[6][7][8][9].

-

Antimicrobial and Antifungal Agents: Beyond its use in agriculture, the oxathiine scaffold could be explored for the development of new antimicrobial and antifungal drugs for human use.

-

Enzyme Inhibition: The ability of Carboxin to inhibit SDH suggests that other derivatives of this compound could be designed as inhibitors for other enzymes of therapeutic interest.

-

Scaffold for Library Synthesis: This carboxylic acid can serve as a versatile starting material for the synthesis of compound libraries with diverse functionalities, which can then be screened for various biological activities.

The development of derivatives could involve modifications at several positions:

-

Amide/Ester Library: A library of amides and esters can be synthesized from the carboxylic acid to explore structure-activity relationships.

-

Ring Modification: Modifications to the heterocyclic ring, such as oxidation of the sulfur atom or substitution on the dihydro portion, could lead to novel compounds with different biological profiles.

-

Methyl Group Functionalization: The methyl group can be a site for further chemical modification to introduce new pharmacophores.

Conclusion

This compound is a valuable heterocyclic compound with a well-established role as a key precursor in the synthesis of the fungicide Carboxin. Its synthesis via the hydrolysis of its ethyl ester is a straightforward and scalable process. While its own biological activity remains largely unexplored, its structural relationship to a potent enzyme inhibitor and the broader therapeutic relevance of the oxathiine scaffold suggest that this compound and its derivatives hold potential for future drug discovery and development efforts. Further research into the intrinsic biological activities of this carboxylic acid and the synthesis and evaluation of its derivatives is warranted to unlock its full therapeutic potential.

References

-

Carboxin. In: Wikipedia. ; 2023. Accessed January 17, 2026. [Link]

- Caputo R, Ferreri C, Guaragna A, Palumbo G. New synthesis of carboxin and oxycarboxin pesticides: application to the preparation of their new analogues substituted at the C-2 methyl group. J. Chem. Soc., Perkin Trans. 1. 1995;(15):1927-1930. doi:10.1039/P19950001927

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21307, Carboxin. [Link]. Accessed January 17, 2026.

-

Caputo R, Ferreri C, Guaragna A, Palumbo G. New synthesis of carboxin and oxycarboxin pesticides: Application to the preparation of their new analogues substituted at the C-2 methyl group. ResearchGate. [Link]. Published August 1995. Accessed January 17, 2026.

-

Cimarelli C, Palmieri G. Dihydrobenzo[1][10]oxathiine: A multi-potent pharmacophoric heterocyclic nucleus. Mini Rev Med Chem. 2010;10(10):934-943. doi:10.2174/138955710792007079

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 539946, this compound. [Link]. Accessed January 17, 2026.

- Zinad DS, Mahal A, Rout SK, et al. Medicinal chemistry of oxazines as promising agents in drug discovery. Chem Biol Drug Des. 2020;95(1):16-32. doi:10.1111/cbdd.13633

-

Zinad DS, Mahal A, Rout SK, et al. Medicinal chemistry of oxazines as promising agents in drug discovery. Cihan University-Erbil Repository. [Link]. Published September 4, 2019. Accessed January 17, 2026.

-

Chemsrc. This compound. [Link]. Accessed January 17, 2026.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 253768, 2-Methyl-5,6-dihydro-1,4-oxathiine. [Link]. Accessed January 17, 2026.

-

Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]. Accessed January 17, 2026.

-

ChemBK. 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide. [Link]. Accessed January 17, 2026.

- Biondi S, De Logu A, Cocco MT, et al. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules. 2021;26(4):993. doi:10.3390/molecules26040993

- Asif M. Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. 2020;7(1):60-73.

- Zinad DS, Mahal A, Rout SK, et al. Medicinal chemistry of oxazines as promising agents in drug discovery. Chem Biol Drug Des. 2020;95(1):16-32. doi:10.1111/cbdd.13633

- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. 2014;6(5):104-105.

- Corbeil J, Curcumelli-Rodostamo M, Fagnant SL, et al. Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides. Can J Chem. 1973;51(16):2650-2658. doi:10.1139/v73-394

Sources

- 1. Succinate dehydrogenase inhibitors fungicides: a review of their impact on human health and epigenetic changes. [scielo.org.ar]

- 2. This compound | C6H8O3S | CID 539946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 4. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]

- 5. researchgate.net [researchgate.net]

- 6. Dihydrobenzo[1,4]oxathiine: A multi-potent pharmacophoric heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oaji.net [oaji.net]

- 9. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic Acid: Properties, Synthesis, and Core Applications

Abstract: This technical guide provides an in-depth analysis of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid, a pivotal heterocyclic compound. While not an end-product itself, its significance is profoundly rooted in its role as the direct acid precursor to Carboxin, the first commercially successful systemic fungicide and a foundational molecule in the succinate dehydrogenase inhibitor (SDHI) class. This document details the core molecular profile, outlines the synthetic pathway, discusses its critical application in the development of agrochemicals, and touches upon the broader potential of the oxathiine scaffold. The content is tailored for researchers, chemists, and professionals in the fields of drug discovery and agrochemical development, offering both foundational data and field-proven insights into its chemical utility.

Core Molecular Profile

This compound is an organosulfur heterocyclic compound. Its structure, featuring an oxathiine ring with methyl and carboxylic acid substituents, is the key to its reactivity and function as a synthetic intermediate. The IUPAC name for this compound is 6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid[1].

Quantitative Data Summary

The fundamental physicochemical properties of the compound are summarized below. This data is essential for reaction planning, analytical characterization, and regulatory documentation.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃S | [1][2][3] |

| Molecular Weight | 160.19 g/mol | [1] |

| Monoisotopic Mass | 160.01941529 Da | [1][2] |

| CAS Number | 6577-69-1 | [1][4] |

| Appearance | Off-white solid (predicted) | |

| SMILES | CC1=C(SCCO1)C(=O)O | [2] |

| InChIKey | JMKSQPHJYIHKQU-UHFFFAOYSA-N | [1][2] |

Chemical Structure

The structural arrangement of the oxathiine ring is central to the biological activity of its derivatives.

Caption: Chemical structure of the title compound.

Synthesis and Chemical Reactivity

The primary utility of this compound lies in its role as a key intermediate. Its synthesis is a critical step in the production of Carboxin and related compounds. The overall pathway leverages common, high-yield organic reactions, making it an efficient process for industrial-scale production.

The synthesis of Carboxin, and by extension its carboxylic acid precursor, was first disclosed in patents by Uniroyal[5]. The process begins with the reaction of ethyl 2-chloroacetoacetate with 2-mercaptoethanol, followed by an acid-catalyzed cyclization to form the ethyl ester of the target acid. This ester is then hydrolyzed to yield the final carboxylic acid[5][6].

Synthetic Workflow

Caption: Synthetic pathway from starting materials to Carboxin.

Experimental Protocol: Saponification of the Ethyl Ester Precursor

This protocol describes a robust method for obtaining the title carboxylic acid from its corresponding ethyl ester. The choice of potassium hydroxide in methanol is a standard, field-proven method for ester hydrolysis (saponification), ensuring a high conversion rate and straightforward purification of the resulting carboxylate salt.

Objective: To synthesize this compound via hydrolysis of its ethyl ester.

Materials:

-

Ethyl 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

10% Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the ethyl ester (1 equivalent) in methanol.

-

Saponification: Add a solution of potassium hydroxide (1.2 equivalents) in methanol to the flask. The use of a slight excess of base ensures complete reaction.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The causality here is that the elevated temperature accelerates the rate of the saponification reaction, which can be slow at room temperature.

-

Workup: After cooling the reaction mixture to room temperature, acidify it carefully with 10% aqueous hydrochloric acid until the pH is approximately 2. This protonates the potassium carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution[7].

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold deionized water to remove inorganic salts.

-

Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent such as ethanol. This self-validating step ensures that the final product meets the required purity for subsequent reactions, as impurities could interfere with the formation of the acid chloride or amidation.

Applications in Agrochemicals and Drug Development

The value of this carboxylic acid is almost exclusively tied to the biological activity of its derivatives. The conversion of the carboxyl group into a carboxamide is a gateway to a highly successful class of bioactive molecules.

The Cornerstone of Carboxin: An SDHI Fungicide

The most significant application is the synthesis of Carboxin (5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide)[8]. Carboxin is a systemic fungicide that was revolutionary for its targeted mode of action[9].

Mechanism of Action: Carboxin functions by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi[6][8]. This specific inhibition disrupts fungal respiration and energy production, leading to cell death. The discovery of this mechanism established the SDHI class of fungicides, which remains critically important in agriculture today.

Caption: Mechanism of action of Carboxin as an SDHI.

Exploratory Research and Future Potential

While the primary application remains in agrochemicals, the 1,4-oxathiine scaffold is of interest in medicinal chemistry. Studies on related dihydro-1,4-benzoxathiine derivatives have shown potential anticancer activity, suggesting that the core ring system can be a valuable pharmacophore for targeting various biological systems[10]. The carboxylic acid provides a versatile chemical handle to synthesize a library of amide or ester derivatives for screening in various therapeutic areas, including oncology and infectious diseases.

Safety and Handling

According to aggregated GHS information, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation[1].

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant industrial and scientific importance, not for its own properties, but as an indispensable building block. Its straightforward synthesis and the reactivity of its carboxylic acid group have enabled the large-scale production of Carboxin, a fungicide that defined a new class of agrochemicals. For researchers and drug development professionals, this molecule serves as a potent reminder that the value of a chemical is often realized in the derivatives it can form. Its legacy is cemented in the success of SDHI fungicides, and its future potential may extend into medicinal chemistry, making it a subject of continued relevance.

References

- PubChemLite. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- ChemSynthesis. (n.d.). methyl 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate.

- Oakwood Chemical. (n.d.). This compound, 95% Purity.

- PubChem. (n.d.). 2-Methyl-5,6-dihydro-1,4-oxathiine.

- Chemsrc. (n.d.). This compound.

- PubChem. (n.d.). Carboxin.

- AERU, University of Hertfordshire. (n.d.). Carboxin (Ref: D 735).

- ResearchGate. (n.d.). Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides.

- Wikipedia. (n.d.). Carboxin.

- Guidechem. (n.d.). Carboxin 5234-68-4 wiki.

- Chem-Impex. (n.d.). Carboxin.

- PrepChem.com. (n.d.). Synthesis of 2-carboxy-3-methyl-5,6-dihydro-1,4-dithiin.

- PubMed. (n.d.). Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines.

Sources

- 1. This compound | C6H8O3S | CID 539946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H8O3S) [pubchemlite.lcsb.uni.lu]

- 3. calpaclab.com [calpaclab.com]

- 4. CAS#:6577-69-1 | this compound | Chemsrc [chemsrc.com]

- 5. Carboxin - Wikipedia [en.wikipedia.org]

- 6. Carboxin (Ref: D 735) [sitem.herts.ac.uk]

- 7. prepchem.com [prepchem.com]

- 8. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid

CAS Number: 6577-69-1

Introduction

2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is a heterocyclic compound of significant interest in the fields of agrochemistry and medicinal chemistry. Its core structure, the dihydrooxathiine ring, is a key pharmacophore in a class of systemic fungicides. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and applications, with a particular focus on its role as a precursor to the fungicide Carboxin. The information presented herein is intended for researchers, scientists, and professionals in drug development and related disciplines.

Chemical and Physical Properties

This compound, with the molecular formula C₆H₈O₃S, has a molecular weight of 160.19 g/mol .[1] A summary of its key computed physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃S | PubChem[1] |

| Molecular Weight | 160.19 g/mol | PubChem[1] |

| IUPAC Name | 6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid | PubChem[1] |

| CAS Number | 6577-69-1 | PubChem[1] |

| XLogP3 | 0.9 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |

| Rotatable Bond Count | 1 | PubChem (Computed) |

Synthesis and Reaction Pathways

The synthesis of this compound and its derivatives is a critical aspect of its application. The core dihydrooxathiine ring is often constructed through the cyclization of a suitable precursor. A notable method for preparing derivatives involves the chlorinolysis of a 1,3-oxathiolane derivative, which generates an alkene-sulfenic acid intermediate that subsequently cyclizes.[2]

A common synthetic route to the closely related and commercially significant derivative, Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide), proceeds through intermediates that are structurally analogous to the title compound. A novel synthesis of Carboxin has been developed via an N-bromosuccinimide-promoted oxidative rearrangement of an acetoacetanilide 1,3-oxathiolane precursor.[3] This underscores the importance of the oxathiolane rearrangement in forming the desired oxathiine ring system.

The conversion of this compound to its amide derivatives, such as Carboxin, is a straightforward amidation reaction. This typically involves the activation of the carboxylic acid (e.g., conversion to an acyl chloride) followed by reaction with an amine, in this case, aniline.[4]

Caption: Synthetic pathway from a 1,3-oxathiolane precursor to Carboxin.

Experimental Protocol: Synthesis of Carboxin from this compound

This protocol describes the conversion of the carboxylic acid to its anilide derivative, Carboxin.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Aniline

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Amidation: Re-dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve aniline (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM. Add the aniline solution dropwise to the acid chloride solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield Carboxin.

Spectral Characterization

The structural elucidation of this compound relies on various spectroscopic techniques.

Infrared (IR) Spectroscopy: As a carboxylic acid, the IR spectrum is expected to show a very broad O-H stretching absorption from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer.[5] A strong carbonyl (C=O) stretching band should appear around 1710 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The carboxylic acid proton (O-H) is expected to be highly deshielded, appearing as a broad singlet in the 10-12 ppm region.[5] The protons on the dihydrooxathiine ring and the methyl group will have characteristic chemical shifts.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is typically observed in the range of 160-180 ppm.[5] PubChem provides reference spectra for the ¹³C NMR of this compound.[1]

Mass Spectrometry (MS): GC-MS data available on PubChem shows a molecular ion peak corresponding to the molecular weight of the compound.[1]

Biological Activity and Applications

The primary and most well-documented application of this compound is as a direct precursor to the systemic fungicide Carboxin.[4]

Mechanism of Action of Carboxin: Carboxin exhibits its fungicidal properties by inhibiting succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi.[6] This inhibition disrupts cellular respiration, leading to the death of the fungal pathogen. This mode of action is particularly effective against Basidiomycetes.

Sources

- 1. This compound | C6H8O3S | CID 539946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4189435A - Process for preparing 5,6-dihydro-2-methyl-1,4-oxathiin derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid as a Synthetic Precursor

Abstract

This technical guide provides an in-depth exploration of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid, a pivotal heterocyclic compound primarily utilized as a synthetic precursor. The document elucidates the synthesis of this key intermediate, its chemical properties, and its principal application in the manufacturing of the systemic fungicides Carboxin and Oxycarboxin. Detailed synthetic protocols, mechanistic insights, and characterization data are presented to offer a comprehensive resource for researchers and professionals in drug development and agrochemical synthesis. The guide also touches upon the broader synthetic potential of the dihydrooxathiine scaffold, supported by authoritative references.

Introduction: The Dihydrooxathiine Scaffold

The 5,6-dihydro-1,4-oxathiine ring system is a significant pharmacophore in medicinal and agricultural chemistry.[1] Its unique structural and electronic properties have led to its incorporation into a variety of biologically active molecules, ranging from fungicides to potential therapeutics.[1] At the heart of this chemical family lies This compound (CAS No. 6577-69-1), a key building block for some of the most successful systemic fungicides.[2] This guide will focus on the synthesis and utility of this carboxylic acid, providing a technical framework for its application in organic synthesis.

Table 1: Physicochemical Properties of this compound [3][4]

| Property | Value |

| Molecular Formula | C₆H₈O₃S |

| Molecular Weight | 160.19 g/mol |

| Appearance | Off-white crystalline solid (predicted) |

| CAS Number | 6577-69-1 |

Synthesis of the Precursor: this compound

The synthesis of the title carboxylic acid is a critical first step in its utilization as a precursor. A common and effective method involves the hydrolysis of its corresponding ethyl ester, which itself can be synthesized from commercially available starting materials.

Synthesis via Ester Hydrolysis

A robust method for the preparation of the title compound is the base-catalyzed hydrolysis of its ethyl ester. This approach is analogous to the synthesis of similar dihydro-1,4-dithiin carboxylic acids and offers high yields.[5]

Experimental Protocol: Hydrolysis of Ethyl 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate

-

Step 1: Reaction Setup In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate in methanol.

-

Step 2: Base Addition To the solution, add a stoichiometric amount of potassium hydroxide (dissolved in a minimal amount of water or methanol).

-

Step 3: Reflux Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Step 4: Work-up and Isolation After cooling to room temperature, acidify the mixture with 10% aqueous hydrochloric acid until a precipitate forms.[5] Filter the solid, wash with cold water, and dry under vacuum to yield the crude this compound.

-

Step 5: Purification Recrystallize the crude product from a suitable solvent such as ethanol to obtain the purified carboxylic acid.[5]

Causality of Experimental Choices:

-

Methanol as Solvent: Methanol is an excellent solvent for both the ester and the inorganic base, creating a homogenous reaction environment. Its boiling point allows for a controlled reflux temperature.

-

Potassium Hydroxide: A strong base is required to effectively hydrolyze the ester. Potassium hydroxide is a common and cost-effective choice.

-

Acidification: Protonation of the carboxylate salt with a strong acid like HCl is necessary to precipitate the neutral carboxylic acid, which is less soluble in the aqueous medium.

Core Application: Precursor to Carboxin and Oxycarboxin

The primary and most well-documented role of this compound is as a direct precursor to the anilide fungicide, Carboxin.[2] This transformation is a classic example of amide bond formation, typically proceeding through an activated carboxylic acid derivative.

Activation of the Carboxylic Acid: Formation of the Acid Chloride

To facilitate the reaction with the weakly nucleophilic aniline, the carboxylic acid is first converted to its more reactive acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6][7]

Experimental Protocol: Synthesis of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carbonyl chloride

-

Step 1: Reaction Setup In a fume hood, suspend this compound in an excess of thionyl chloride. A non-reactive solvent like toluene can be used if necessary.

-

Step 2: Reaction Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases and the solid has completely dissolved. The reaction progress can be monitored by the disappearance of the starting material on TLC.

-

Step 3: Isolation Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.[8]

Causality of Experimental Choices:

-

Thionyl Chloride: This reagent is highly effective for converting carboxylic acids to acid chlorides. The byproducts, SO₂ and HCl, are gaseous, which drives the reaction to completion and simplifies purification.[7]

-

Anhydrous Conditions: All reagents and glassware must be scrupulously dry, as any moisture will hydrolyze both the thionyl chloride and the product acid chloride back to the carboxylic acid.

Amide Formation: Synthesis of Carboxin

The activated acid chloride readily reacts with aniline to form the desired amide, Carboxin.[2]

Experimental Protocol: Synthesis of Carboxin

-

Step 1: Reaction Setup Dissolve the crude 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carbonyl chloride in a dry, inert solvent such as toluene or dichloromethane.

-

Step 2: Aniline Addition Cool the solution in an ice bath and add a solution of aniline in the same solvent dropwise. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated.

-

Step 3: Reaction Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Step 4: Work-up and Isolation Wash the reaction mixture with dilute acid (to remove excess aniline and base), followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Carboxin.

-

Step 5: Purification Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Carboxin.

Diagram 1: Synthetic Pathway to Carboxin

Caption: Synthetic route from the ethyl ester to Carboxin.

Oxidation to Oxycarboxin

Oxycarboxin, the sulfone analogue of Carboxin, is synthesized by the oxidation of the sulfide in the dihydrooxathiine ring.[9] This oxidation enhances the systemic fungicidal activity.

Experimental Protocol: Synthesis of Oxycarboxin

-

Step 1: Reaction Setup Dissolve Carboxin in a suitable solvent, such as glacial acetic acid.

-

Step 2: Oxidant Addition Add an oxidizing agent, such as hydrogen peroxide, portion-wise to the solution, controlling the temperature to prevent runaway reactions.

-

Step 3: Reaction Stir the mixture at a slightly elevated temperature until the oxidation is complete (monitored by TLC).

-

Step 4: Isolation and Purification Cool the reaction mixture and pour it into cold water to precipitate the product. Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent to obtain pure Oxycarboxin.

Diagram 2: Oxidation of Carboxin to Oxycarboxin

Caption: Oxidation of Carboxin to its sulfone analogue, Oxycarboxin.

Broader Synthetic Potential and Ring Reactivity

While the synthesis of Carboxin and its derivatives is the primary application, the 2-methyl-5,6-dihydro-1,4-oxathiine scaffold is of broader interest. The dihydrooxathiine ring system has been explored for its potential in various pharmacologically active compounds.[1]

The reactivity of the dihydrooxathiine ring itself is also a subject of study. For instance, N-substituted 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides have been shown to undergo ring-opening and rearrangement reactions under certain conditions, such as heating in toluene or boiling in ethanol.[10] This suggests that the stability of the heterocyclic ring should be a consideration in the design of synthetic routes involving this scaffold, particularly under thermal stress or in the presence of certain reagents.

Characterization and Analytical Data

Accurate characterization of the precursor is essential for ensuring the quality and purity of the final products. The following data are based on typical spectroscopic values for carboxylic acids and information available in public databases.[4][11]

Table 2: Representative Spectroscopic Data for this compound

| Technique | Characteristic Features |

| ¹H NMR | - Broad singlet for the carboxylic acid proton (>10 ppm).- Signals for the methylene protons of the oxathiine ring (typically 2-4 ppm).- Singlet for the methyl group protons (~2 ppm). |

| ¹³C NMR | - Signal for the carbonyl carbon (~170 ppm).- Signals for the olefinic carbons of the oxathiine ring.- Signals for the methylene carbons of the oxathiine ring.- Signal for the methyl carbon. |

| IR Spectroscopy | - Broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch of the carboxylic acid (~1700 cm⁻¹).- C-O and C-S stretching vibrations. |

| Mass Spectrometry | - Molecular ion peak corresponding to the molecular weight (160.19 m/z).- Characteristic fragmentation pattern. |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile synthetic precursor, with its most prominent role being the cornerstone for the synthesis of the fungicides Carboxin and Oxycarboxin. The straightforward synthesis of this carboxylic acid, coupled with the well-established chemistry for its conversion to amides, makes it an important intermediate in the agrochemical industry. Furthermore, the inherent biological potential of the dihydrooxathiine scaffold suggests that this precursor may find applications in the development of novel pharmaceuticals and other bioactive compounds. This guide has provided a comprehensive overview of its synthesis, reactivity, and core applications, offering a solid foundation for researchers and scientists working in the field of organic synthesis.

References

-

PrepChem.com. Synthesis of 2-carboxy-3-methyl-5,6-dihydro-1,4-dithiin. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. Available from: [Link]

-

MDPI. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Available from: [Link]

-

ResearchGate. How to achieve chlorination of carboxylic acid to convert into acid chloride?. Available from: [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

-

PrepChem.com. Synthesis of 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide. Available from: [Link]

-

International Journal of Applied Research. Synthesis of Quinoline-Thiazole Compound (Ethyle 2- Chloroquinoline-3-yl) Methylene amino)-4- methylthiazole. Available from: [Link]

-

Canadian Journal of Chemistry. Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides. Available from: [Link]

-

National Institutes of Health. 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin). Available from: [Link]

-

PubChem. This compound | C6H8O3S | CID 539946. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Available from: [Link]

-

National Institutes of Health. Carboxin | C12H13NO2S | CID 21307. PubChem. Available from: [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. Available from: [Link]

-

TSI Journals. Synthesis and characterization of a systemic fungicide 5, 6-. Available from: [Link]

-

Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. Available from: [Link]

-

MDPI. 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Available from: [Link]

-

PubMed. Dihydrobenzo[5][12]oxathiine: A multi-potent pharmacophoric heterocyclic nucleus. Available from: [Link]

-

Semantic Scholar. An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Regioselective Synthesis of 2-Methyl-2,5,6,11,12,13-hexahydro 4H Indazolo[5,4-a]pyrrolo[3,4-c]carbazole-4-ones. | Request PDF. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

JOCPR. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met. Available from: [Link]

-

National Institutes of Health. Utility of 6-aza-2-thiothymine in the synthesis of novel[3][5][12]triazolo[4,3-b][3][5][12]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. Available from: [Link]

-

Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Available from: [Link]

-

ResearchGate. Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester.... Available from: [Link]

Sources

- 1. Dihydrobenzo[1,4]oxathiine: A multi-potent pharmacophoric heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C6H8O3S | CID 539946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 9. 2-Methyl-4,4-dioxo-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide (Oxycarboxin) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

"2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid" physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid, a heterocyclic compound of interest in various chemical and biological research fields. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this molecule.

Introduction and Molecular Structure

This compound, with the CAS number 6577-69-1, is a sulfur- and oxygen-containing heterocyclic compound.[1][2] Its structure features a dihydrooxathiine ring, a methyl group, and a carboxylic acid functional group. The IUPAC name for this compound is 6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid.[1] This molecule is a notable precursor in the synthesis of more complex molecules, including the systemic fungicide Carboxin, which is the N-phenylamide derivative of this acid.[3]

The structural formula of this compound is presented below:

Caption: 2D structure of this compound.

Physical Properties

Detailed experimental data for the physical properties of this compound are not extensively available in the literature. However, computed properties from reliable databases provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃S | [1] |

| Molecular Weight | 160.19 g/mol | [1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Not experimentally determined | - |

| pKa | Not experimentally determined | - |

For comparison, the related N-phenylamide derivative, Carboxin, is a white crystalline solid with a melting point of 93-95 °C.[3] The sulfone derivative, Oxycarboxin, has a melting point of 127.5-130 °C.[4]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its functional groups: the carboxylic acid, the dihydrooxathiine ring, and the methyl group.

3.1. Carboxylic Acid Reactivity:

The carboxylic acid group is the primary site of reactivity. It can undergo a variety of reactions typical for this functional group:

-

Salt Formation: As an acid, it will react with bases to form carboxylate salts.[5]

-

Esterification: In the presence of an alcohol and an acid catalyst, it will form the corresponding ester.[6]

-

Amide Formation: Reaction with amines, often in the presence of a coupling agent, will yield amides. The synthesis of the fungicide Carboxin is a prime example of this reactivity.[3]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.[6]

-

Decarboxylation: While not always facile, under certain conditions, the carboxyl group can be removed as carbon dioxide.[6]

The reactivity of carboxylic acid derivatives is influenced by both inductive and resonance effects.[7] The presence of the electron-withdrawing oxygen atoms in the carbonyl group makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack.[6][7]

Caption: Key reactions of the carboxylic acid group.

3.2. Dihydrooxathiine Ring Reactivity:

The dihydrooxathiine ring is generally stable but can undergo ring-opening reactions under specific conditions, as has been observed in studies of related N-substituted carboxamides.[8] The sulfur atom in the ring can also be oxidized to a sulfoxide and then to a sulfone, as seen in the metabolic pathway of Carboxin to Oxycarboxin.[9]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR data are available for this compound, providing detailed information about the carbon-hydrogen framework.[1]

-

Mass Spectrometry (MS): Mass spectral data, including GC-MS, confirms the molecular weight of the compound.[1]

-

Infrared (IR) Spectroscopy: FTIR spectra are available and would show characteristic absorptions for the O-H and C=O stretching of the carboxylic acid group, as well as C-O and C-S stretching from the ring.[1]

Proposed Synthesis Protocol

Step 1: Synthesis of Methyl 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate

This ester intermediate is a known compound.[11] A potential synthetic route could involve the reaction of a suitable precursor with mercaptoethanol.

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve methyl 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate in a suitable solvent such as methanol.

-

Add a solution of a strong base, for example, potassium hydroxide in methanol.

-

Heat the mixture at reflux for several hours to ensure complete hydrolysis of the ester.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with a dilute mineral acid, such as 10% hydrochloric acid, until the product precipitates.

-

Collect the solid product by filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the product under vacuum.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

Caption: Proposed workflow for the synthesis of the title compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a heterocyclic compound with interesting chemical features. While extensive experimental data on its physical properties is limited, its chemical reactivity, particularly that of the carboxylic acid group, is well-understood and allows for its use as a versatile synthetic intermediate. Further research to experimentally determine its physical properties and explore its potential applications would be a valuable contribution to the field.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (2025). This compound. Retrieved from [Link]

-

SciSupplies. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024). 5,6-Dihydro-2-methyl-1,4-oxathiin-3-carboxanilide 4,4-dioxide. Retrieved from [Link]

-

Stenutz. (n.d.). methyl 3-oxotetrahydrothiophene-2-carboxylate. Retrieved from [Link]

-

ChemSynthesis. (2025). methyl 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025). Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides. Retrieved from [Link]

-

ChemBK. (2024). 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5,6-dihydro-1,4-oxathiine. National Center for Biotechnology Information. Retrieved from [Link]

-

AIR Unimi. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. Retrieved from [Link]

-

Khan Academy. (2014). Reactivity of carboxylic acid derivatives. YouTube. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-carboxy-3-methyl-5,6-dihydro-1,4-dithiin. Retrieved from [Link]

- Google Patents. (n.d.). US4189435A - Process for preparing 5,6-dihydro-2-methyl-1,4-oxathiin derivatives.

-

PrepChem. (n.d.). Synthesis of 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide. Retrieved from [Link]

-

Michigan State University. (n.d.). Carboxylic Acid Reactivity. Department of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Oreate AI Blog. (2026). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive. Retrieved from [Link]

-

Jack Westin. (n.d.). Carboxylic Acids Important Reactions. MCAT Content. Retrieved from [Link]

-

US EPA. (1981). 5, 6-Dihydro-2-Methyl-1, 4-Oxathiin-3-Carboxanilide (Carboxin) Pesticide Registration Standard. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID-ETHYLESTER. Retrieved from [Link]

Sources

- 1. This compound | C6H8O3S | CID 539946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 6. jackwestin.com [jackwestin.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. prepchem.com [prepchem.com]

- 11. chemsynthesis.com [chemsynthesis.com]

Solubility and Stability of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid: A Physicochemical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid (CAS 6577-69-1), a key chemical intermediate. Direct experimental data for this specific carboxylic acid is sparse in publicly available literature. Therefore, this document establishes a projected physicochemical profile based on its molecular structure and draws comparative insights from its well-documented N-phenylamide derivative, the systemic fungicide Carboxin. We predict that the compound's aqueous solubility is highly pH-dependent, increasing significantly in neutral to alkaline conditions. The primary degradation pathways are anticipated to be oxidation of the sulfur heteroatom and photolysis, mirroring the known behavior of the 1,4-oxathiine ring system in Carboxin. This guide provides detailed, field-proven experimental protocols for systematically determining the empirical solubility and stability of this compound, ensuring a self-validating approach for researchers.

Introduction: A Tale of Two Molecules

This compound (henceforth referred to as "the Acid") is a heterocyclic compound whose primary significance lies in its role as the immediate precursor to Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide), a widely used systemic fungicide.[1][2] While structurally similar, the distinction between the terminal carboxylic acid group of the Acid and the N-phenylamide group of Carboxin is critical. This single functional group difference fundamentally alters the molecule's polarity, hydrogen bonding potential, and ionization state, thereby dictating vastly different solubility and stability profiles.

Understanding the properties of the Acid is crucial for professionals in process chemistry and formulation development, as its behavior in solution will directly impact reaction kinetics, purification strategies, and handling procedures during the synthesis of Carboxin and other potential derivatives. This guide bridges the gap left by the absence of direct data by combining theoretical chemistry principles with established data on the stable 1,4-oxathiine core, providing a robust framework for laboratory investigation.

Core Physicochemical Properties

While extensive experimental data is lacking, computational models and basic chemical information provide a foundational profile for the Acid.

| Property | Value / Description | Source |

| IUPAC Name | 6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid | [3] |

| CAS Number | 6577-69-1 | [3] |

| Molecular Formula | C₆H₈O₃S | [3] |

| Molecular Weight | 160.19 g/mol | [3] |

| Appearance | Projected to be a solid at room temperature. | Inferred |

| XlogP (Predicted) | 0.0 | [4] |

Solubility Profile: A pH-Dependent Paradigm

The solubility of a compound is a cornerstone of its application. For the Acid, the carboxylic acid moiety is the principal determinant of its aqueous solubility.

Projected Solubility Profile of the Acid

-

Aqueous Solubility: The presence of the carboxylic acid group (pKa typically ~4-5) suggests that the Acid's aqueous solubility will be highly dependent on pH.

-

In Acidic Media (pH < 4): The compound will be in its neutral, protonated form. Solubility is expected to be low, governed by the polarity of the overall molecule and its crystal lattice energy.

-

In Neutral to Alkaline Media (pH > 6): The carboxylic acid will deprotonate to form the highly polar carboxylate salt. This ionization will dramatically increase its affinity for water, leading to a significant rise in solubility.

-

-

Organic Solvent Solubility: Based on its structure, which includes a polar carboxylic acid head and a moderately nonpolar heterocyclic body, the Acid is predicted to have good solubility in polar protic solvents like methanol and ethanol (via hydrogen bonding) and polar aprotic solvents such as acetone and DMSO. Solubility in nonpolar solvents like hexanes is expected to be poor.

Comparative Solubility Data: Carboxin

For context, the solubility of the neutral, more lipophilic amide derivative, Carboxin, is presented below. Its low water solubility highlights the profound effect of replacing the carboxylic acid with the anilide group.

| Solvent | Solubility (at 20-25°C) | Source |

| Water | 147-170 mg/L | [5][6] |

| Acetone | 221.2 g/L | [6] |

| Methanol | 89.3 g/L | [6] |

| Ethyl Acetate | 107.7 g/L | [6] |

| DMSO | 44-47 mg/mL | [7][8] |

Experimental Protocol: Thermodynamic Solubility Determination

To move from projection to empirical fact, a robust experimental approach is necessary. The shake-flask method (OECD Guideline 105) is the gold standard for determining thermodynamic solubility.

Objective: To determine the aqueous solubility of the Acid as a function of pH and its solubility in key organic solvents.

Methodology:

-

Preparation of pH Buffers: Prepare a series of buffers (e.g., citrate for pH 3, phosphate for pH 5, 7, and borate for pH 9).

-

Sample Preparation: Add an excess amount of the Acid to separate vials containing each pH buffer and each selected organic solvent. The excess solid is critical to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C) for a minimum of 48-72 hours to ensure equilibrium is reached. A preliminary kinetic check (sampling at 24, 48, and 72 hours) is recommended to confirm equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to let undissolved solids settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved Acid using a validated analytical method, such as HPLC-UV.

Diagram: Workflow for Solubility Determination